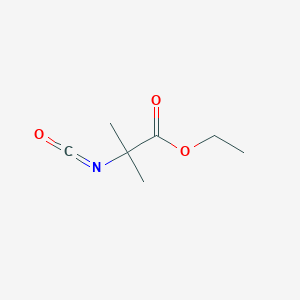

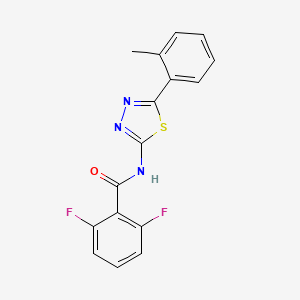

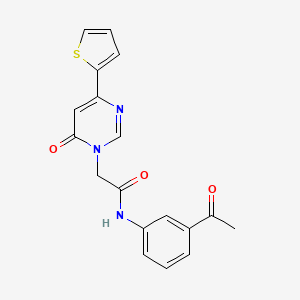

Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

カタログ番号 B2363503

CAS番号:

2567489-41-0

分子量: 262.13

InChIキー: ANGVQRVBTOXICT-HNCPQSOCSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed from these reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .科学的研究の応用

Derivative Preparation

- Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid : Researchers prepared derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These substances were characterized by various analytical methods such as elemental analyses and NMR spectra (Jansa, Macháček, & Bertolasi, 2006).

Synthesis and Reaction Studies

- Hydantoins and Thiohydantoins Derived from 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid : The study explored the synthesis of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates and their cyclization to hydantoins and thiohydantoins (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Stereochemistry and Enzymatic Resolution

- Evaluation of Animal Liver Acetone Powders for Resolution of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid : The stereoselective hydrolysis of methyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders was studied, demonstrating the utility of these powders in resolving the (S)-acid and the unreacted (R)-ester (Sánchez, Luna, Pérez, Manjarrez, & Solís, 2001).

Functional Studies and Antagonism

- Synthesis and In Vitro Opioid Receptor Functional Antagonism : This research synthesized analogues of (3R)-7-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and evaluated their in vitro opioid receptor functional antagonism (Cueva, Cai, Mascarella, Thomas, Navarro, & Carroll, 2009).

Anesthetic Activity and Toxicity Studies

- Evaluation of Local Anesthetic Activity and Acute Toxicity : This study investigated the synthesis of 1-aryltetrahydroisoquinoline alkaloid derivatives and evaluated their local anesthetic activity and acute toxicity, demonstrating potential in reducing toxicity and increasing therapeutic margins of these molecules (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).

NMDA Receptor Antagonism

- In Vitro and In Vivo Antagonistic Activities for NMDA Receptor : The study focused on the compound SM-31900, which showed antagonistic activity for the NMDA receptor glycine-binding site, demonstrating its potential in neuroprotection and anticonvulsant activity (Ohtani, Tanaka, Yoneda, Yasuda, Ito, Nagata, & Nakamura, 2002).

Applications in Cancer Imaging

- Synthesis and Biological Evaluation for PET Imaging in Breast Cancer : A study on the synthesis of carbon-11 labeled tetrahydroisoquinoline derivatives for use as selective estrogen receptor modulators (SERMs) in PET imaging of estrogen receptor expression in breast cancer (Gao, Wang, Miller, Sledge, & Zheng, 2008).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVQRVBTOXICT-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)

![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)